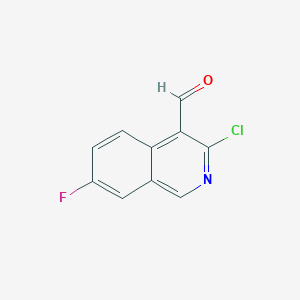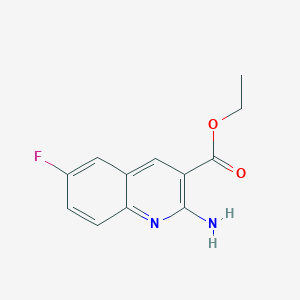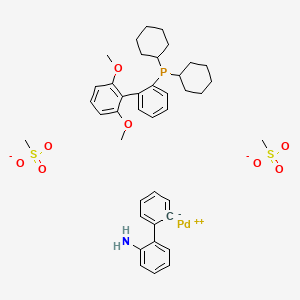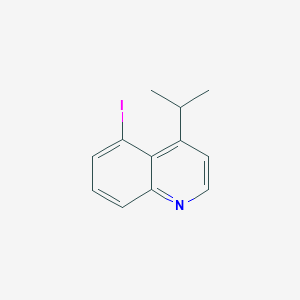![molecular formula C10H19NO3 B13671007 tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate](/img/structure/B13671007.png)
tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate: is a chemical compound with the molecular formula C9H17NO3 It is a derivative of carbamic acid and features a cyclopropyl group substituted with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reductive Cyclopropanation Method: This method involves the reductive cyclopropanation of N,N-dibenzyl-2-benzyloxyacetamide using the de Meijere variant of the Kulinkovich reaction.
Monohydrolysis and Curtius Degradation Method: This method starts with the monohydrolysis of commercially available diethyl cyclopropane-1,1-dicarboxylate, followed by Curtius degradation of the carboxylic acid residue and subsequent reduction of the ester moiety.
Industrial Production Methods: Industrial production methods for tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of spirocyclopropanated analogues of insecticides such as Thiacloprid and Imidacloprid .
- Employed in the synthesis of spirocyclopropanated five-membered ring analogs for various applications .
Biology and Medicine:
- Potential applications in medicinal chemistry for the development of new therapeutic agents.
- Investigated for its role in the synthesis of bioactive molecules.
Industry:
- Utilized in the agrochemical industry for the synthesis of insecticides and other crop protection agents.
Mécanisme D'action
The mechanism of action of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate is not well-documented. as a carbamate derivative, it may exert its effects through interactions with enzymes or receptors in biological systems. The molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate
Comparison:
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate features a cyclohexyl group instead of a cyclopropyl group, which may result in different steric and electronic properties.
- tert-Butyl N-(2-hydroxyethyl)carbamate has a hydroxyethyl group instead of a hydroxymethyl group, which may affect its reactivity and solubility.
- tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate is structurally similar but may have different synthetic routes and applications.
The uniqueness of tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various synthetic and application contexts.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
tert-butyl N-[[2-(hydroxymethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
Clé InChI |
KXNPTSIIVCAMOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CC1CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)


![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/no-structure.png)




![[1,2,4]Triazolo[4,3-h][1,7]naphthyridine](/img/structure/B13670992.png)



